molecular formula C19H18N4O B12456596 6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline

6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline

Cat. No.: B12456596
M. Wt: 318.4 g/mol
InChI Key: AVMOXRBLEWHGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound It is a derivative of benzimidazo[1,2-c]quinazoline, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline typically involves a multi-step process. One common method includes the cyclocondensation of 2-(2-aminophenyl)benzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by transition metals such as copper or palladium .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient and environmentally friendly, reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its morpholine moiety, which enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)morpholine

InChI

InChI=1S/C19H18N4O/c1-2-6-15-14(5-1)19-21-16-7-3-4-8-17(16)23(19)18(20-15)13-22-9-11-24-12-10-22/h1-8H,9-13H2

InChI Key

AVMOXRBLEWHGTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.